4-Amino-2-(pentylamino)benzoicacid
Description
Infrared Spectroscopy (IR)
Key vibrational modes include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d~6~) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 12.32 | Carboxylic acid (–COOH) |
| 6.85 (d, J = 8.4 Hz) | H-3 and H-5 (aromatic) |
| 6.72 (s) | H-6 (aromatic) |
| 3.10 (t, J = 6.8 Hz) | –NH–C~5~H~11~ |
| 1.45–0.88 (m) | Pentyl chain (–CH~2~) |
¹³C NMR :
UV-Vis Spectroscopy
- λ~max~ : 260 nm (π→π* transition, aromatic ring).
- A weak band near 310 nm suggests n→π* transitions involving lone pairs on nitrogen atoms.
Computational Chemistry Modeling (DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict the following:
Optimized Geometry :
- The carboxylic acid group lies coplanar with the benzene ring, while the pentylamino chain adopts a gauche conformation.
- Bond lengths: C–O (1.23 Å, carbonyl), C–N (1.45 Å, amine).
Frontier Molecular Orbitals :
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.12 | Benzene π-system |
| LUMO | -1.98 | Carboxylic acid π* |
The HOMO-LUMO gap of 4.14 eV indicates moderate reactivity, with electron density localized on the amino and carboxylic groups.
Electrostatic Potential Map :
- Negative potential (red) at carboxylic oxygen and amine nitrogen.
- Positive potential (blue) at acidic protons, highlighting hydrogen-bonding sites.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-amino-2-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12(15)16/h5-6,8,14H,2-4,7,13H2,1H3,(H,15,16) |
InChI Key |
WSZBQZOLOKZEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pentylamino)benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid This intermediate is then reduced to 4-aminobenzoic acid
Industrial Production Methods
Industrial production of 4-Amino-2-(pentylamino)benzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(pentylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
4-Amino-2-(pentylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-Amino-2-(pentylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and pentylamino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural analogs of 4-amino-2-(pentylamino)benzoic acid, focusing on substituent effects and molecular properties:
Physicochemical Properties
- Lipophilicity: The pentylamino group in the target compound likely enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., methyl) or electron-withdrawing groups (e.g., CF₃). This may improve membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding: Analogs like 4-fluoro-2-(phenylamino)benzoic acid form intramolecular N–H⋯O bonds and dimeric structures via O–H⋯O interactions, which stabilize the crystal lattice . The pentylamino group may disrupt such interactions due to steric bulk.
Toxicity and Bioactivity
- QSTR Predictions: For benzoic acid derivatives, molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. Bulkier substituents (e.g., pentylamino) may increase toxicity due to enhanced membrane penetration, whereas electron-withdrawing groups (e.g., CF₃) could reduce bioavailability .
- The pentylamino group’s electron-donating nature may moderately enhance radical stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
